Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Description
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (CAS No. 162881-26-7) is a high-performance acylphosphine oxide photoinitiator widely used in ultraviolet (UV) curing systems. Its molecular structure comprises a central phosphorus atom bonded to two 2,4,6-trimethylbenzoyl groups and one phenyl group (C₂₆H₂₇O₃P, molecular weight 418.47) . Key physical properties include a melting point of 131–135°C and a broad UV absorption range (370–410 nm), enabling efficient radical generation under UV light .
This compound is critical in applications requiring rapid curing and minimal yellowing, such as 3D printing resins, dental composites, and coatings for electronics . Innovations in its synthesis, such as avoiding hazardous reagents and enabling catalyst recycling, have reduced production costs and environmental impact .
Properties
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYFKSBFREPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044597 | |
| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
162881-26-7 | |
| Record name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162881-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-trimethylbenzoyl phenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162881267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.189 | |
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| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV61FMS35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Acid-Binding Agent-Mediated Reactions
Early methods relied on acid-binding agents such as tertiary amines, pyridine, or organolithium compounds (e.g., butyllithium) to facilitate the reaction between phenylphosphine and 2,4,6-trimethylbenzoyl chloride. For instance, phenylphosphine reacts with two equivalents of 2,4,6-trimethylbenzoyl chloride in the presence of pyridine, followed by oxidation with hydrogen peroxide to yield PBTMBPO. However, these methods suffer from low yields (≤60%) due to side reactions and challenges in isolating intermediates.
Phenylphosphine Dichloride-Based Routes
Alternative approaches used phenylphosphine dichloride as a starting material. Reacting phenylphosphine dichloride with alkali metals (e.g., sodium or potassium) generates phenylphosphine metallates, which subsequently react with 2,4,6-trimethylbenzoyl chloride. After protonation with t-butanol, oxidation produces PBTMBPO. While this method avoids moisture-sensitive intermediates, it requires stringent temperature control (-40°C for butyllithium-mediated steps) and yields remain suboptimal (55–65%).
Novel High-Yield Synthesis
Metallization with Alkali Metal Hydrides
A patented method (WO2016090710A1) addresses prior limitations by employing alkali metal hydrides (e.g., sodium hydride) or alkaline earth metal hydrides (e.g., calcium hydride) as bases. Phenylphosphine reacts with sodium hydride in toluene at 80–100°C to form sodium phenylphosphine, which reacts exothermically with 2,4,6-trimethylbenzoyl chloride. Subsequent oxidation with hydrogen peroxide and washing with sodium sulfite yields PBTMBPO with 90% purity and 99% yield.
Key Reaction Steps:
-
Metallization :
-
Acylation :
-
Oxidation :
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes metallization rate |
| Molar Ratio (TMB-Cl:PPh) | 2.2:1 | Minimizes unreacted intermediates |
| Oxidation Time | 3–6 hours | Ensures complete conversion |
Sodium Hexamethyldisilazide-Mediated Synthesis
Incorporating sodium hexamethyldisilazide (NaHMDS) as a base enhances reaction kinetics. NaHMDS reacts with phenylphosphine in toluene, forming sodium phenylphosphine and recoverable hexamethyldisilazane. This approach reduces waste and simplifies purification, achieving yields >90%.
Alternative Oxidation Pathways
Manganese Dioxide Oxidation
ChemicalBook describes a divergent route starting with diphenylphosphine oxide and 2,4,6-trimethylbenzaldehyde. The aldehyde reacts with diphenylphosphine oxide in toluene to form α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide, which is oxidized with manganese dioxide (MnO₂) in dichloromethane to yield PBTMBPO (90% yield).
Reaction Scheme:
-
Condensation :
-
Oxidation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Binding Agents | 55–60 | 85–90 | Simple reagents | Low yield, byproduct formation |
| NaH Metallization | 90 | 99 | High yield, scalable | Requires anhydrous conditions |
| MnO₂ Oxidation | 90 | 95 | Avoids acyl chlorides | Costly oxidant, slower kinetics |
Industrial-Scale Production Strategies
Chemical Reactions Analysis
Types of Reactions: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photoinitiated reactions. When exposed to UV light, it decomposes to generate free radicals, which then initiate polymerization of monomers.
Common Reagents and Conditions:
UV Light: Essential for initiating the decomposition of the compound.
Monomers: Such as acrylates and methacrylates, which polymerize upon radical initiation.
Solvents: Acetone, acetonitrile, and toluene are commonly used to dissolve the compound and monomers.
Major Products:
Polymers: The primary products formed are polymers, which are used in coatings, adhesives, and other materials requiring UV curing.
Scientific Research Applications
Photoinitiator in Radical Polymerization
1. Dental Resins
BAPO serves as an effective photoinitiator for the radical polymerization of dental resins. It enhances the polymerization rate and conversion efficiency compared to traditional initiators. Studies have shown that formulations containing BAPO exhibit superior mechanical properties, making them ideal for dental applications .
- Table 1: Mechanical Properties of Dental Composites with BAPO
| Composition | Flexural Strength (MPa) | Elastic Modulus (GPa) |
|---|---|---|
| Control (without BAPO) | 70 | 10 |
| 0.25 wt% BAPO | 80 | 11 |
| 1 wt% BAPO | 90 | 12 |
2. UV-Curable Coatings
BAPO is also widely used in UV-curable coatings for plastics and other materials. Its ability to initiate polymerization upon exposure to UV light allows for rapid curing processes, which is essential in industrial applications where efficiency is critical .
- Table 2: Curing Efficiency of UV Coatings with BAPO
| Coating Type | Curing Time (seconds) | Adhesion Strength (N/cm²) |
|---|---|---|
| Control | 60 | 5 |
| With BAPO | 30 | 8 |
Case Studies
1. Graphene Oxide Reduction
A significant application of BAPO is in the reduction of graphene oxide. Research indicates that when subjected to UV irradiation, BAPO generates free radicals that effectively reduce oxygen-containing groups on graphene oxide surfaces. This process enhances the electrical conductivity and mechanical properties of graphene-based materials .
- Study Findings:
- Reduction efficiency was measured at various concentrations of BAPO.
- The optimal concentration for maximum reduction was found to be 0.5 wt%, resulting in a conductivity increase of over 200% compared to untreated graphene oxide.
2. Skin Sensitization Studies
BAPO has been assessed for its potential skin sensitization effects in animal studies. Results indicated that while it can induce skin sensitization at high concentrations, its overall toxicity remains low when applied in typical formulations .
- Table 3: Skin Sensitization Results from Animal Studies
| Concentration (% w/v) | Positive Response Rate (%) |
|---|---|
| Control | 0 |
| 35% | 30 |
| 70% | 50 |
Mechanism of Action
The mechanism by which Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide exerts its effects involves the absorption of UV light, leading to the cleavage of the phosphine oxide bond. This generates reactive free radicals, which initiate the polymerization of monomers. The molecular targets are typically the double bonds in acrylate and methacrylate monomers, resulting in the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Structural Comparison
Key Differences :
- BAPO’s dual trimethylbenzoyl groups enhance absorption breadth compared to TPO’s single trimethylbenzoyl group .
- TPO-L’s ethylphosphinate group reduces steric hindrance, improving solubility in polar resins .
Photochemical Properties
Table 1: Absorption Spectra and Curing Efficiency
Findings :
- BAPO’s broad absorbance enables compatibility with diverse UV light sources, including LEDs .
- TPO’s higher surface reactivity makes it ideal for thin coatings, while BAPO is preferred for bulk curing in 3D printing .
Mechanical Properties of Cured Materials
Table 2: Performance in Dental Composites
| Photoinitiator | Flexural Strength (MPa) | Degree of Conversion (%) | Yellowing Resistance |
|---|---|---|---|
| BAPO | 125 ± 10 | 75 ± 5 | High |
| PPD | 110 ± 8 | 65 ± 4 | Moderate |
| CQ | 100 ± 12 | 60 ± 6 | Low (significant yellowing) |
Key Insights :
- BAPO-based composites exhibit superior mechanical strength and reduced discoloration compared to camphorquinone (CQ) .
- Lower swelling in BAPO-cured hydrogels (vs. HMPP) is attributed to aromatic ring-induced steric effects .
Table 3: Cytotoxicity Ranking (1 = Most Toxic)
| Compound | Cytotoxicity Rank | Safe Concentration (µM) |
|---|---|---|
| BAPO | 1 | <1 |
| TPO | 2 | 1–10 |
| TPO-L | 4 | 10–50 |
| MBF | 5 | >50 |
Implications :
- BAPO’s high cytotoxicity limits its use in biomedical applications, where TPO-L or methyl benzoylformate (MBF) are safer alternatives .
Biological Activity
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) is a phosphine oxide compound primarily utilized as a photoinitiator in various industrial applications, particularly in UV-curable coatings and dental materials. This article examines the biological activity of BAPO, focusing on its cytotoxicity, genotoxicity, and potential health effects based on diverse research findings.
Overview of this compound
BAPO is recognized for its role in initiating polymerization processes upon exposure to UV light. Its chemical structure allows it to generate free radicals that facilitate the curing of resins and coatings. However, its biological effects have raised concerns regarding safety and environmental impact.
Cytotoxicity Studies
Cytotoxicity refers to the degree to which a substance can damage cells. Research has shown that BAPO exhibits varying levels of cytotoxicity across different cell types:
- Comparative Cytotoxicity : In a study comparing several photoinitiators, BAPO was found to be the most toxic among seven tested compounds, with significant cytotoxic effects observed at concentrations ranging from 1 to 50 µM across various tissue types .
- Cell Line Sensitivity : Specific cell lines demonstrated heightened sensitivity to BAPO toxicity. For instance, primary lymphocytes were particularly affected, indicating potential implications for immune responses .
Table 1: Cytotoxic Effects of BAPO on Different Cell Lines
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| Primary Lymphocytes | 1-50 | High sensitivity to toxicity |
| HEK293T | 1-50 | Low sensitivity |
| LO2 | 1-50 | Moderate toxicity |
Genotoxicity Assessments
Genotoxicity refers to the ability of a substance to damage genetic material. BAPO has been evaluated for mutagenic potential through various assays:
- Bacterial Reverse Mutation Assay : Studies indicate that BAPO does not exhibit mutagenic properties in bacterial strains such as Salmonella typhimurium and Escherichia coli, both with and without metabolic activation .
- Chromosomal Aberration Tests : In vitro tests using human lymphocyte cells showed no clastogenic effects from BAPO exposure under laboratory conditions .
Health Impact Studies
Research into the health impacts of BAPO has highlighted both acute and chronic effects:
- Acute Toxicity : In animal studies, low doses (50 mg/kg bw/day) showed no significant toxicity; however, higher doses resulted in observable health impairments including increased salivation and lethargy .
- Chronic Exposure : A 28-day study indicated low toxicity overall but noted changes in body weight and organ weights at higher doses (250 mg/kg bw/day and above) . Notably, liver and kidney weights increased significantly in high-dose groups.
Table 2: Health Effects Observed in Animal Studies
| Dose (mg/kg bw/day) | Observed Effects |
|---|---|
| 50 | No significant toxicity |
| 250 | Mild health impairments |
| 750 | Severe health impairments |
Environmental Considerations
BAPO's environmental impact has also been assessed due to its widespread use in industrial applications:
- Effect on Microorganisms : A study investigating its impact on aerobic wastewater microorganisms indicated minimal inhibition of respiration rates at concentrations up to 100 mg/L . This suggests a low environmental hazard profile under typical usage conditions.
- Degradation During Curing : The compound is expected to be effectively encapsulated within cured polymers, minimizing potential leaching into the environment .
Q & A
Q. How do I select appropriate solvents for formulating UV-curable systems with phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide?
Methodological Answer: this compound exhibits solubility in polar aprotic solvents such as acetone, acetonitrile, and toluene, as well as in reactive diluents like hexanediol diacrylate (HDDA) . To optimize solubility:
Pre-screen solvents using small-scale solubility tests (e.g., 1% w/v in target solvent).
Prioritize low-volatility solvents (e.g., HDDA) to minimize evaporation during curing.
Avoid protic solvents (e.g., water or alcohols) due to potential hydrogen bonding interference with radical generation.
Q. What experimental strategies mitigate oxygen inhibition during UV-induced polymerization?
Methodological Answer: Oxygen inhibition reduces surface cure efficiency by forming peroxy radicals. To address this:
Incorporate tertiary amine synergists (e.g., 2-methyl-4’-(methylthio)-2-morpholinopropiophenone) to scavenge oxygen via redox reactions .
Use inert atmospheres (e.g., nitrogen purge) during curing to displace dissolved oxygen.
Optimize initiator concentration (0.1–5 wt.%) to balance radical generation and oxygen consumption rates .
Advanced Research Questions
Q. How can I design a dual-photoinitiator system to enhance curing efficiency in thick polymer films?
Methodological Answer: Combine this compound with Type II initiators (e.g., benzophenone or isopropylthioxanthone) to leverage synergistic effects:
Match absorption spectra : Use this compound for UVA (365–400 nm) and Type II initiators for UVB (280–320 nm) .
Adjust ratios empirically : Start with a 1:1 molar ratio and vary based on real-time FTIR monitoring of conversion rates.
Evaluate depth of cure using profilometry to ensure uniform crosslinking in films >500 µm .
Q. How do purity and crystallinity impact the photochemical efficiency of this compound?
Methodological Answer: Discrepancies in reported properties (e.g., appearance: white vs. pale yellow) may arise from purity or synthesis byproducts :
Characterize purity via HPLC (≥99% assay recommended for reproducible kinetics) .
Assess crystallinity using XRD; amorphous phases may enhance solubility but reduce shelf stability.
Compare initiation efficiency using photo-DSC to correlate crystallinity with radical yield.
Q. What analytical methods are most effective for quantifying radical generation kinetics?
Methodological Answer:
UV-Vis spectroscopy : Measure absorbance at 365–400 nm to confirm spectral overlap with light sources .
Electron paramagnetic resonance (EPR) : Directly quantify radical concentrations under controlled irradiation .
Real-time infrared (RTIR) spectroscopy : Track monomer conversion rates to model curing kinetics .
Q. How can I optimize the depth of cure in high-opacity composites?
Methodological Answer:
Adjust LED wavelength : Use 400 nm LEDs for deeper penetration in pigmented systems due to this compound’s broad absorption past 360 nm .
Modulate photoinitiator concentration : Higher concentrations (up to 5 wt.%) improve cure depth but may cause yellowing .
Incorporate scattering agents : Titrate nanoparticles (e.g., SiO₂) to balance light scattering and curing uniformity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points (131–135°C vs. 131–135°C lit.)?
Methodological Answer:
Verify measurement protocols : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen is standard .
Check for polymorphism : Recrystallize from different solvents (e.g., acetone vs. toluene) and re-test.
Compare with reference standards : Source certified materials (e.g., TCI America, ≥96% purity) for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
